Methyl 3-(hexylamino)-2-methylpropanoate

Lipophilicity QSPR Beta-amino esters

Methyl 3-(hexylamino)-2-methylpropanoate (CAS 40870-90-4) is an N-alkyl-beta-amino acid methyl ester bearing a linear hexylamino substituent, a methyl group at the alpha-carbon, and a methyl ester terminus. It is cataloged under MDL MFCD14707498 with a molecular formula of C11H23NO2 and a molecular weight of 201.31 g/mol.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 40870-90-4
Cat. No. B6340259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hexylamino)-2-methylpropanoate
CAS40870-90-4
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCCCCCNCC(C)C(=O)OC
InChIInChI=1S/C11H23NO2/c1-4-5-6-7-8-12-9-10(2)11(13)14-3/h10,12H,4-9H2,1-3H3
InChIKeyHRHBAJGPYRKATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(Hexylamino)-2-Methylpropanoate CAS 40870-90-4: Sourcing & Procurement Baseline


Methyl 3-(hexylamino)-2-methylpropanoate (CAS 40870-90-4) is an N-alkyl-beta-amino acid methyl ester bearing a linear hexylamino substituent, a methyl group at the alpha-carbon, and a methyl ester terminus [1]. It is cataloged under MDL MFCD14707498 with a molecular formula of C11H23NO2 and a molecular weight of 201.31 g/mol [1]. The compound belongs to the class of N-alkyl-beta-alanine derivatives, which serve as monomeric building blocks for beta-peptoid foldamers and combinatorial library synthesis [2]. Commercially, it is available from Fluorochem (catalog 522875, purity 95%+) and Leyan (catalog 1195504, purity 98%) .

Why Methyl 3-(Hexylamino)-2-Methylpropanoate Cannot Be Simply Substituted by Shorter-Chain or Branched Analogs


Within the N-alkyl-beta-amino ester series, the N-alkyl chain length directly controls lipophilicity (LogP), conformational flexibility (rotatable bond count), and the hydrophobic packing potential of derived beta-peptoid oligomers [1]. Substituting methyl 3-(butylamino)-2-methylpropanoate (C4 chain, LogP ~1.58) for the hexylamino derivative (C6 chain, LogP ~1.97) results in a quantifiable LogP difference of approximately 0.4 units, reflecting a ~2.5-fold difference in octanol-water partition . Conversely, the cyclohexylamino analog (CAS 21576-07-8) introduces conformational rigidity absent in the linear hexyl chain, altering folding behavior in oligomeric contexts . The tert-butyl ester analog (CAS 1221342-82-0, LogP ~3.13) exhibits substantially higher lipophilicity and a different hydrolytic stability profile due to the sterically hindered ester, making it unsuitable as a direct replacement for the methyl ester in stepwise synthesis protocols . These physicochemical divergences mean that in-class substitution alters key SAR parameters in downstream applications.

Quantitative Evidence Guide: Methyl 3-(Hexylamino)-2-Methylpropanoate Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Hexyl vs. Butyl vs. tert-Butyl N-Alkyl Chain

The computed LogP of methyl 3-(hexylamino)-2-methylpropanoate is 1.97, compared to 1.58 for the butylamino analog (CAS 13604-68-7) and 3.13 for the tert-butyl ester analog (CAS 1221342-82-0) . This represents a ΔLogP of +0.39 (hexyl vs. butyl) and -1.17 (hexyl methyl ester vs. hexyl tert-butyl ester). The hexyl chain provides intermediate lipophilicity suitable for balancing aqueous solubility and membrane partitioning in beta-peptoid design .

Lipophilicity QSPR Beta-amino esters

Conformational Flexibility: Rotatable Bond Count as a Proxy for Backbone Entropy in Oligomer Design

Methyl 3-(hexylamino)-2-methylpropanoate possesses 8 rotatable bonds, compared to 7 for the butylamino analog and 9 computed for the tert-butyl ester analog . This additional rotational degree of freedom (vs. the butyl analog) arises from the two extra methylene units in the hexyl chain. Increased conformational entropy influences the folding propensity of derived beta-peptoid oligomers, where N-alkyl chain length is a critical determinant of secondary structure stability [1].

Conformational flexibility Foldamer design Rotatable bonds

Ester Hydrolytic Lability: Methyl Ester vs. tert-Butyl Ester as Protecting Group Strategy

The methyl ester of the target compound is susceptible to alkaline hydrolysis under standard saponification conditions, whereas the tert-butyl ester analog (CAS 1221342-82-0) requires acidic conditions (e.g., TFA) for cleavage . The predicted pKa of the conjugate acid of the tert-butyl analog's amino group is 9.85±0.29, indicating the amine remains largely protonated under physiological pH, which may affect reactivity . The methyl ester offers orthogonal deprotection compatibility with Fmoc/tBu solid-phase peptide synthesis strategies, a critical consideration for building block procurement [1].

Ester hydrolysis Protecting group Synthetic strategy

Commercial Availability and Purity Grade: Comparison Across Suppliers

Methyl 3-(hexylamino)-2-methylpropanoate is commercially available from Fluorochem (catalog 522875) at 95%+ purity, priced at 3,586 CNY per 2 g and 7,480 CNY per 10 g . Leyan offers the compound (catalog 1195504) at 98% purity . In contrast, the butylamino analog (CAS 13604-68-7) is listed at 95%+ purity from multiple vendors , while the cyclohexylamino analog is available at 95%+ purity . The 98% purity grade from Leyan represents a 3-percentage-point improvement over the standard 95% grade, potentially reducing purification steps for sensitive downstream applications.

Procurement Purity Supplier qualification

N-Alkyl Chain Length and Beta-Peptoid Helicity: Class-Level Evidence for the Hexyl Substituent

In the beta-peptoid field, N-alkyl substituent length is a primary determinant of oligomer folding propensity. Longer linear N-alkyl chains (≥C4) stabilize helical conformations in homooligomers of N-alkyl-beta-alanine residues through combined steric and hydrophobic effects [1][2]. The hexyl chain (C6) occupies an optimal position in the SAR continuum between shorter chains (C2–C4, which may not provide sufficient hydrophobic driving force for folding) and very long chains (>C10, which risk aggregation and reduced solubility) [1]. This class-level SAR provides a rational basis for selecting the hexyl-substituted monomer over shorter-chain analogs when helicity or defined secondary structure is a target property.

Beta-peptoid Foldamer Helicity N-alkyl substitution

Optimal Application Scenarios for Methyl 3-(Hexylamino)-2-Methylpropanoate Based on Verified Evidence


Beta-Peptoid Monomer for Helical Foldamer Construction

When the research objective is to synthesize N-alkyl-beta-alanine homooligomers or alpha-peptide/beta-peptoid chimeras with defined helical secondary structure, the hexylamino substituent provides the necessary hydrophobic driving force for folding. Class-level SAR evidence indicates that C6 chains confer superior helical stabilization relative to shorter C2–C4 N-alkyl chains [1]. The methyl ester permits base-labile deprotection to the free acid for iterative coupling, making this compound an appropriate building block choice over the acid-stable tert-butyl ester analog which would require TFA-mediated cleavage incompatible with some solid-phase resins [2].

Combinatorial Library Synthesis Requiring Intermediate Lipophilicity (LogP ~2)

For parallel or automated synthesis of N-alkylated beta-amino methyl ester libraries, the target compound provides a computed LogP of 1.97 . This places it in the intermediate lipophilicity range suitable for drug-like property space. Compared to the butyl analog (LogP 1.58) or the tert-butyl analog (LogP 3.13), the hexyl methyl ester offers a balanced hydrophobicity profile that may improve library diversity without compromising aqueous handling .

Synthetic Intermediate for Beta-Amino Acid-Derived LAT1 Transporter Substrates

Patent literature establishes that beta-substituted beta-amino acid derivatives function as selective substrates for the LAT1/4F2hc transporter, a validated tumor-targeting mechanism [3]. While the target compound itself has not been directly profiled in published LAT1 assays, its structural class (N-alkyl-beta-amino acid ester with α-methyl substitution) aligns with the general pharmacophore described in WO2015117085 and US20160185710 [3]. The hexyl chain may contribute to LAT1 recognition through hydrophobic interactions with the transporter's large neutral amino acid binding pocket, though this remains a class-level inference requiring experimental validation.

Peptidomimetic Scaffold with Tunable Proteolytic Stability

Alpha-peptide/beta-peptoid chimeras incorporating N-alkyl-beta-alanine residues demonstrate resistance to proteolytic degradation while retaining antibacterial activity comparable to established antimicrobial peptides [1]. Incorporation of the hexyl-substituted monomer into such chimeras would be expected to enhance hydrophobic interactions with bacterial membranes relative to shorter N-alkyl variants, based on the LogP difference of +0.39 versus the butyl analog . This makes the compound a relevant building block for antimicrobial peptidomimetic research.

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